MFCD07394970
Description
MFCD07394970 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such ligands are pivotal in catalytic applications due to their ability to stabilize metal centers and modulate reactivity. For instance, phosphine-alkene hybrids are known to enhance catalytic efficiency in cross-coupling reactions and asymmetric synthesis .
Hypothetically, this compound may share structural motifs with compounds like (3-bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) or 2-(4-nitrophenyl)-1H-benzo[d]imidazole (CAS 1761-61-1), which exhibit similar roles in metal coordination or pharmaceutical intermediates .
Properties
IUPAC Name |
3-[2-[benzyl(methyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-14-17(26-15(11)16(19)24)20-10-22(18(14)25)9-13(23)21(2)8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZLPNXYLODHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N(C)CC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD07394970” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance efficiency, reduce production costs, and ensure consistent quality. The industrial production process also involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
“MFCD07394970” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” are carried out under specific conditions to achieve the desired outcomes. Common reagents include acids, bases, solvents, and catalysts, each selected based on the nature of the reaction. The conditions, such as temperature, pH, and reaction time, are optimized to maximize efficiency and yield.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds with different functional groups.
Scientific Research Applications
“MFCD07394970” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “MFCD07394970” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The following compounds are selected for comparison based on functional or structural similarities:
Table 1: Structural and Physicochemical Properties
Key Observations:
Functional Groups :
- (3-Bromo-5-chlorophenyl)boronic acid contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions, whereas this compound’s phosphine-alkene structure likely favors chelation with transition metals like palladium or nickel .
- 2-(4-Nitrophenyl)-1H-benzo[d]imidazole features a nitro group and aromatic system, typical in pharmaceutical intermediates, contrasting with this compound’s catalytic focus .
BBB permeability is noted for the boronic acid derivative but absent in the benzimidazole analogue, highlighting structural influences on biodistribution .
Key Observations:
- Catalytic Efficiency : Both this compound (hypothesized) and (3-Bromo-5-chlorophenyl)boronic acid utilize palladium catalysts, underscoring their roles in transition metal-mediated reactions .
- Green Chemistry : The benzimidazole synthesis employs an A-FGO catalyst under mild conditions, aligning with sustainable practices, whereas this compound’s synthesis may require specialized ligands for metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
